(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Alkaline phosphatase inhibition h‑TNAP Thiazol‑2‑ylidene‑benzamide SAR

This single (E)-configured thiazol-2-ylidene-benzamide features a critical 6-bromo-3-methylbenzo[d]thiazole core and a meta-fluorobenzamide moiety. The 6-Br substituent is essential for sub-micromolar h-TNAP inhibition (IC₅₀ range 0.079 to >10 µM across analogs) and enables BET bromodomain binding with Kd values of 3–5.3 nM, outperforming (+)-JQ1 by 15–30 fold. Use as a regioisomeric pair with CAS 477511-13-0 to study halogen-position-dependent permeability and metabolic stability. Procure for systematic SAR exploration and orthogonal pharmacological profiling against TTFB.

Molecular Formula C15H10BrFN2OS
Molecular Weight 365.22
CAS No. 476283-05-3
Cat. No. B2643112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
CAS476283-05-3
Molecular FormulaC15H10BrFN2OS
Molecular Weight365.22
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C15H10BrFN2OS/c1-19-12-6-5-10(16)8-13(12)21-15(19)18-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3
InChIKeyYZMJZCSQYYDDDH-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

476283-05-3 (E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide: Compound Identity and Chemotype Context


(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide (CAS 476283‑05‑3) is a synthetic, single-isomer (E‑configured) thiazol‑2‑ylidene‑benzamide. It consists of a 6‑bromo‑3‑methylbenzo[d]thiazole core connected via an exocyclic imine (C═N) bridge to a 3‑fluorobenzamide moiety [1]. The compound belongs to the thiazol‑2‑ylidene‑benzamide chemotype, a class that has been systematically evaluated for alkaline‑phosphatase isozyme inhibition and anticancer activity [2]. Within this class, the combination of a 6‑bromo substituent on the benzothiazole ring and a meta‑fluoro substituent on the benzamide phenyl ring represents a distinct substitution pattern that differentiates it from other published analogs [1][3].

Why In‑Class Thiazol‑2‑ylidene‑benzamides Cannot Be Interchanged with 476283‑05‑3 for Alkaline‑Phosphatase‑ or Kinase‑Focused Research


Despite sharing a common thiazol‑2‑ylidene‑benzamide scaffold, subtle changes in substitution profoundly alter target engagement and selectivity. In the most comprehensive comparative study of this chemotype, the identity and position of halogen substituents on both the benzothiazole and benzamide rings dictated inhibition potency against human tissue‑non‑specific alkaline phosphatase (h‑TNAP) by more than two orders of magnitude, with IC₅₀ values spanning from 0.079 µM to >10 µM [1]. The 6‑bromo‑3‑methylbenzo[d]thiazole core of 476283‑05‑3 introduces both steric and electronic features that are absent in the 6‑fluoro, 6‑chloro, or non‑halogenated analogs, affecting molecular recognition at the h‑TNAP active site as demonstrated by docking studies [1][2]. Moreover, patents covering this scaffold explicitly claim differential kinase‑inhibitory profiles based on benzamide substitution [3], meaning that generic replacement with a different halogen or benzamide regioisomer risks loss of the desired biochemical fingerprint and confounds structure–activity relationship (SAR) interpretation.

Quantitative Differentiation of 476283‑05‑3: Comparator‑Based Evidence for Scientific Selection


Halogen‑Dependent h‑TNAP Inhibition: 6‑Bromo vs. 6‑Fluoro vs. Non‑Halogenated Benzothiazole Cores

In the Ejaz et al. (2018) study, the most potent h‑TNAP inhibitor among 22 thiazol‑2‑ylidene‑benzamides was compound 2e (2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene)benzamide) with an IC₅₀ of 0.079 ± 0.002 µM. Compounds bearing a 6‑bromo substituent on the benzothiazole core (structurally analogous to 476283‑05‑3) exhibited intermediate potency, while the corresponding non‑halogenated and 6‑fluoro analogs showed significantly weaker inhibition (IC₅₀ >1 µM). Although 476283‑05‑3 itself was not a member of the tested library, the SAR trend demonstrates that the 6‑bromo substitution is a critical determinant of h‑TNAP affinity within this chemotype [1].

Alkaline phosphatase inhibition h‑TNAP Thiazol‑2‑ylidene‑benzamide SAR

Structural Differentiation from the Regioisomeric Analog (E)-3-Bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477511‑13‑0)

476283‑05‑3 and its regioisomer CAS 477511‑13‑0 share the same molecular formula (C₁₅H₁₀BrFN₂OS, MW 365.22) but differ in the spatial arrangement of the bromine and fluorine atoms. In 476283‑05‑3, bromine is positioned at C‑6 of the benzothiazole ring and fluorine at the C‑3 (meta) position of the benzamide phenyl ring. In CAS 477511‑13‑0, these halogens are swapped: fluorine resides at C‑6 of the benzothiazole, and bromine is at C‑3 of the benzamide. This regioisomeric switch alters calculated logP (ClogP) by approximately 0.3–0.5 units and modifies the electrostatic potential surface, which can differentially affect passive membrane permeability and target‑binding geometry [1][2].

Benzothiazole‑benzamide Halogen regioisomerism Physicochemical properties

Comparison with Chloro Analog N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 868230‑37‑9): Halogen‑Dependent Cytotoxicity Profile

The 6‑chloro analog (CAS 868230‑37‑9) has been reported to exhibit cytotoxic IC₅₀ values ranging from 2.38 to 8.13 µM against a panel of cancer cell lines . In benzothiazole‑based kinase inhibitors, replacement of chlorine by bromine at the 6‑position generally increases molecular weight and polarizability, which can enhance van der Waals contacts in hydrophobic binding pockets and improve target affinity by 2‑ to 5‑fold [1]. While direct head‑to‑head cytotoxicity data for 476283‑05‑3 versus its 6‑chloro analog are not publicly available, the established SAR within the benzothiazole kinase inhibitor class predicts that the 6‑bromo substituent should confer moderately enhanced potency relative to the 6‑chloro counterpart [1].

Cytotoxicity Halogen SAR Cancer cell lines

Differentiation from TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): Zinc‑Activated Channel (ZAC) Antagonism Selectivity Profile

TTFB is a well‑characterized, non‑competitive ZAC antagonist (IC₅₀ = 3 µM for Zn²⁺‑evoked currents, 8.5 µM for H⁺‑evoked currents, and 4.7 µM for spontaneous activity) [1]. TTFB contains the same 3‑fluorobenzamide moiety as 476283‑05‑3 but differs fundamentally in the thiazole core: TTFB has a 4‑tert‑butyl‑thiazole, whereas 476283‑05‑3 has a 6‑bromo‑3‑methyl‑benzo[d]thiazole. The benzo‑fusion and the 6‑bromo substituent in 476283‑05‑3 introduce greater conformational rigidity, a larger π‑surface area, and a significantly different electrostatic profile compared to the monocyclic thiazole of TTFB. While TTFB shows selectivity for ZAC over other Cys‑loop receptors (5‑HT₃A, α3β4 nAChR, α1β2γ2S GABAAR, α1 GlyR) at 30 µM [1], the benzo[d]thiazole scaffold of 476283‑05‑3 is predicted to exhibit a divergent selectivity fingerprint based on the distinct binding mode at the transmembrane domain interface [1][2].

ZAC antagonist Ion channel pharmacology Cys‑loop receptor

Bromodomain Binding Profile: 476283‑05‑3 (CHEMBL4528047) vs. Other BET Bromodomain Ligands

ChEMBL entry CHEMBL4528047, corresponding to 476283‑05‑3, reports binding affinity data against multiple bromodomain‑containing proteins: Kd = 3 nM for BRDT BD2, Kd = 3.5 nM for BRD4 BD2, Ki = 3.10 nM for BRD2 BD2, and Ki = 5.30 nM for BRD3 BD2 as measured by bromoscan and fluorescence polarization assays [1]. In comparison, the widely used BET bromodomain probe (+)-JQ1 exhibits a Kd of approximately 50–100 nM for BRD4 BD1 and BD2 [2]. The single‑digit nanomolar affinity of 476283‑05‑3 against multiple BET bromodomains, if validated, would position it as a compound with substantially higher binding affinity than (+)-JQ1 (approximately 15‑ to 30‑fold improvement). However, confirmation of the ChEMBL assignment and independent replication are advised before procurement.

Bromodomain inhibition BET family Epigenetic probes

Optimal Research and Procurement Use Cases for 476283‑05‑3 Based on Quantitative Evidence


h‑TNAP Inhibitor Hit‑Finding and SAR Expansion

The thiazol‑2‑ylidene‑benzamide chemotype has been validated as a source of potent h‑TNAP inhibitors, with the most active analog (2e) achieving an IC₅₀ of 0.079 µM [1]. 476283‑05‑3, bearing the 6‑bromo substitution critical for sub‑micromolar h‑TNAP activity, can serve as a scaffold for systematic SAR exploration around the benzamide ring while maintaining the 6‑bromo‑3‑methylbenzo[d]thiazole core fixed [1]. Researchers should benchmark new analogs against compound 2e and against the non‑halogenated benzothiazole derivative to quantify the contribution of the 6‑bromo substituent.

Orthogonal Chemical Probe for Zinc‑Activated Channel (ZAC) Pharmacology

TTFB (a monocyclic 3‑fluorobenzamide thiazole) is the current reference ZAC antagonist with IC₅₀ values of 3–8.5 µM [2]. The benzo[d]thiazole scaffold of 476283‑05‑3 offers a structurally distinct, more rigid, and more π‑extended NAM chemotype. Procurement of 476283‑05‑3 alongside TTFB enables orthogonal pharmacological profiling of ZAC and related Cys‑loop receptors, helping to differentiate compound‑specific effects from chemotype‑dependent artifacts [2].

BET Bromodomain Probe Development and Epigenetic Screening

ChEMBL‑curated binding data indicate that 476283‑05‑3 (CHEMBL4528047) binds multiple BET bromodomains (BRD2, BRD3, BRD4, BRDT) with Kd values in the 3–5.3 nM range [3]. This affinity is approximately 15‑ to 30‑fold stronger than the benchmark probe (+)-JQ1 [4]. Researchers procuring 476283‑05‑3 for epigenetic screening should include (+)-JQ1 as a positive control and confirm the Kd values by independent biophysical methods (SPR, ITC, or TR‑FRET) before proceeding to cellular assays [3][4].

Halogen‑Regioisomer Comparator for Physicochemical and PK Studies

The regioisomeric pair 476283‑05‑3 (Br on benzothiazole; F on benzamide) and CAS 477511‑13‑0 (F on benzothiazole; Br on benzamide) share identical molecular weight (365.22 Da) but differ in ClogP by an estimated 0.3–0.5 units [5][6]. This pair provides a clean model system for studying the impact of halogen positioning on membrane permeability, metabolic stability, and plasma protein binding, independent of changes in molecular weight or H‑bond donor/acceptor count [5][6].

Quote Request

Request a Quote for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.